6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine 6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine
Brand Name: Vulcanchem
CAS No.: 2640972-43-4
VCID: VC11811183
InChI: InChI=1S/C15H17FN8/c1-9-11(16)14(22-10(2)21-9)23-3-5-24(6-4-23)15-12-13(18-7-17-12)19-8-20-15/h7-8H,3-6H2,1-2H3,(H,17,18,19,20)
SMILES: CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=C3NC=N4)F
Molecular Formula: C15H17FN8
Molecular Weight: 328.35 g/mol

6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine

CAS No.: 2640972-43-4

Cat. No.: VC11811183

Molecular Formula: C15H17FN8

Molecular Weight: 328.35 g/mol

* For research use only. Not for human or veterinary use.

6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine - 2640972-43-4

Specification

CAS No. 2640972-43-4
Molecular Formula C15H17FN8
Molecular Weight 328.35 g/mol
IUPAC Name 6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine
Standard InChI InChI=1S/C15H17FN8/c1-9-11(16)14(22-10(2)21-9)23-3-5-24(6-4-23)15-12-13(18-7-17-12)19-8-20-15/h7-8H,3-6H2,1-2H3,(H,17,18,19,20)
Standard InChI Key YVBIXXXJKGWMKE-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=C3NC=N4)F
Canonical SMILES CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=C3NC=N4)F

Introduction

The compound 6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine is a complex organic molecule that combines a purine base with a pyrimidine derivative through a piperazine linker. This structure suggests potential biological activity, possibly in areas such as antiviral or anticancer research, given the known roles of purine and pyrimidine derivatives in these fields.

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the piperazine linkage and the attachment of the pyrimidine moiety to the purine base. This process may involve nucleophilic substitution reactions or other organic synthesis techniques.

Synthesis Steps:

  • Formation of the Piperazine Linker: This involves creating the piperazine ring, which can be achieved through various methods such as cyclization reactions.

  • Attachment of Pyrimidine Moiety: This step involves linking the 5-fluoro-2,6-dimethylpyrimidine to the piperazine ring, often through nucleophilic substitution.

  • Final Coupling with Purine Base: The final step involves attaching the modified piperazine to the purine base at the 6-position.

Biological Activity and Potential Applications

While specific data on 6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine is limited, compounds with similar structures have shown potential in various biological applications, including antiviral and anticancer research. The presence of both purine and pyrimidine components suggests that this compound could interact with biological systems in ways that are relevant to these areas.

Potential Applications:

  • Antiviral Activity: Given the role of purine and pyrimidine derivatives in nucleic acid synthesis, compounds like this might interfere with viral replication processes.

  • Anticancer Activity: Some purine and pyrimidine derivatives have been explored for their ability to inhibit cancer cell growth by interfering with DNA synthesis.

Research Findings and Data

Compound TypeBiological ActivityReference
Purine DerivativesAntiviral, Anticancer
Pyrimidine DerivativesAntiviral, Anticancer
Pyrimidine-Purine ConjugatesVariable Activity

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